molecular formula C21H26O9 B1244563 Pallenic acid

Pallenic acid

Cat. No.: B1244563
M. Wt: 422.4 g/mol
InChI Key: ACZQKENEXNGSNS-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pallenic acid is a carboxylic acid with structural and functional similarities to medium- to long-chain fatty acids. For instance, fatty acids like palmitic acid (16:0) and oleic acid (18:1) are well-studied for their roles in lipid metabolism and membrane biology . This compound may share analogous properties, such as amphiphilicity and participation in energy storage pathways, though further research is required to confirm these hypotheses.

Properties

Molecular Formula

C21H26O9

Molecular Weight

422.4 g/mol

IUPAC Name

(3R,3aS,9aR)-5-butanoyl-6-hydroxy-3a,8-dimethoxy-3,7,9a-trimethyl-1-oxo-9H-furo[3,4-b]chromene-3-carboxylic acid

InChI

InChI=1S/C21H26O9/c1-7-8-12(22)13-14(23)10(2)15(27-5)11-9-19(3)18(26)30-20(4,17(24)25)21(19,28-6)29-16(11)13/h23H,7-9H2,1-6H3,(H,24,25)/t19-,20-,21-/m0/s1

InChI Key

ACZQKENEXNGSNS-ACRUOGEOSA-N

Isomeric SMILES

CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)C[C@]3(C(=O)O[C@@]([C@]3(O2)OC)(C)C(=O)O)C

Canonical SMILES

CCCC(=O)C1=C2C(=C(C(=C1O)C)OC)CC3(C(=O)OC(C3(O2)OC)(C)C(=O)O)C

Synonyms

pallenic acid

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

Pallenic acid undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄), forming esters and water. The reaction follows a nucleophilic acyl substitution mechanism (Figure 1):

  • Protonation of the carbonyl oxygen increases the electrophilicity of the carboxylic carbon.

  • Nucleophilic attack by the alcohol’s oxygen forms a tetrahedral intermediate.

  • Deprotonation and re-protonation steps lead to the expulsion of water, yielding the ester .

Example Reaction:
C18H34O2+CH3OHH+C18H34O2CH3+H2O\text{C}_{18}\text{H}_{34}\text{O}_2+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{18}\text{H}_{34}\text{O}_2\text{CH}_3+\text{H}_2\text{O}

Saponification and Base Reactions

In alkaline conditions (e.g., NaOH), this compound forms carboxylate salts (soaps) through saponification:
C18H34O2+NaOHC18H33O2Na++H2O\text{C}_{18}\text{H}_{34}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{33}\text{O}_2^-\text{Na}^++\text{H}_2\text{O}
This reaction is critical in lipid metabolism, where enzymatic hydrolysis (e.g., lipases) generates fatty acid salts for emulsification .

Decarboxylation Reactions

Thermal decarboxylation at high temperatures (200–300°C) removes CO₂, producing heptadecane:
C18H34O2ΔC17H36+CO2\text{C}_{18}\text{H}_{34}\text{O}_2\xrightarrow{\Delta}\text{C}_{17}\text{H}_{36}+\text{CO}_2
This process is utilized industrially to generate hydrocarbons from renewable fatty acids.

Biochemical Interactions

This compound modulates lipid metabolism by interacting with cellular membranes and enzymes:

  • Membrane fluidity : Its aliphatic chain integrates into phospholipid bilayers, altering membrane rigidity.

  • Enzymatic signaling : Acts as a substrate for acyl-CoA synthetases, forming pallenoyl-CoA for β-oxidation or lipid biosynthesis .

Mechanistic Insights

The reactivity of this compound’s carboxyl group is enhanced by electron-withdrawing effects from the carbonyl oxygen, creating a partial positive charge on the carbon. This polarization facilitates nucleophilic attacks by alcohols or hydroxide ions, driving esterification and saponification . Spectroscopic data (NMR, IR) confirm intermediate tetrahedral structures during these reactions.

This compound’s dual role as a reactive organic compound and a metabolic intermediate underscores its versatility in both industrial and biological contexts. Further research into its oxidation pathways and enzymatic interactions could expand its applications in sustainable chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pallenic acid (hypothetical properties inferred from structural analogs) with related compounds cited in the evidence, including palmitic acid , oleic acid , and malonic acid . Key parameters include chain length, saturation, melting point, and biological roles.

Compound Chain Length Saturation Melting Point (°C) Key Biological/Industrial Roles References
This compound Unknown Unknown Unknown Theoretical roles in lipid metabolism Not available
Palmitic acid (P) 16 Saturated 63 Major component of palm oil; energy storage
Oleic acid (O) 18 Monounsaturated 13 Anti-inflammatory effects; olive oil constituent
Malonic acid 3 (diacid) N/A 135 Inhibitor of succinate dehydrogenase; polymer precursor

Key Findings from Comparative Studies:

Chain Length and Physical Properties :

  • Saturated fatty acids like palmitic acid (16:0) exhibit higher melting points than unsaturated analogs (e.g., oleic acid, 18:1, mp = 13°C) due to tighter molecular packing . If this compound is saturated, its melting point may align with palmitic or stearic acid (18:0, mp = 70°C).

Biological Functions: Oleic acid’s monounsaturated structure enhances membrane fluidity and reduces cardiovascular risk, whereas palmitic acid is linked to metabolic disorders in excessive amounts . This compound’s hypothetical roles could mirror these functions depending on its saturation.

Industrial Applications :

  • Malonic acid, a dicarboxylic acid, is used in polymer synthesis and enzyme inhibition . If this compound is a dicarboxylate, it may share similar niches, though its efficacy would depend on reactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pallenic acid
Reactant of Route 2
Pallenic acid

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